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Compound of Interest

Compound Name:
1H-Pyrrolo[2,3-b]pyridine, 3-

bromo-, 7-oxide

CAS No.: 74420-08-9

Cat. No.: B1607070 Get Quote

Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal

chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g.,

Vemurafenib, Pexidartinib). While C-3 functionalization is straightforward via electrophilic

aromatic substitution, accessing the electron-deficient pyridine ring (positions C-4, C-5, C-6)

remains synthetically challenging.

This guide details the strategic use of 3-bromo-7-azaindole 7-oxide as a pivotal "switch"

intermediate. By combining the electrophilic handle at C-3 (bromine) with the activating nature

of the N-oxide, researchers can unlock orthogonal reactivity—specifically enabling the

regioselective installation of substituents at C-6 via Reissert-Henze rearrangement while

preserving the C-3 handle for late-stage cross-coupling.

Strategic Logic & Mechanism
The utility of 3-bromo-7-azaindole 7-oxide lies in its ability to decouple the reactivity of the

pyrrole and pyridine rings.

The N-Oxide Advantage: Oxidation of N-7 reverses the electronic bias of the pyridine ring.

While the neutral pyridine ring is deactivated toward electrophiles, the N-oxide is susceptible

to nucleophilic attack at C-2 and C-6 upon activation (e.g., with POCl
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or sulfonyl chlorides).

The 3-Bromo Handle: Pre-installing the bromine at C-3 before oxidation serves two

purposes:

Protection: It blocks the highly reactive C-3 position from side reactions during the harsh

N-oxide rearrangement steps.

Orthogonality: It provides a pre-validated handle for Suzuki, Sonogashira, or Buchwald-

Hartwig couplings that is distinct from the C-6 chloride generated in the next step.

Mechanistic Pathway: Reissert-Henze Rearrangement
When 3-bromo-7-azaindole 7-oxide is treated with phosphorus oxychloride (POCl

), the reaction proceeds via:

O-Phosphorylation: Formation of an activated intermediate at the N-oxide oxygen.

Nucleophilic Attack: Chloride ion attacks the C-6 position (favored over C-2 due to sterics

and electronics in 3-substituted systems).

Elimination: Re-aromatization drives the loss of the phosphate group, yielding 3-bromo-6-

chloro-7-azaindole.

Visual Workflow
The following diagram illustrates the divergent synthesis enabled by this intermediate.
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Reaction Logic
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Caption: Synthetic workflow transforming 7-azaindole into a dual-functionalized scaffold via the

3-bromo-7-oxide intermediate.

Experimental Protocols
Protocol A: Preparation of 3-Bromo-7-azaindole 7-oxide
Objective: Efficient oxidation of the pyridine nitrogen without over-oxidation or bromination side

products.

Reagents:

3-Bromo-7-azaindole (1.0 eq)

m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2–1.5 eq)

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Potassium Carbonate (10% aq. solution)

Procedure:

Dissolution: Dissolve 3-bromo-7-azaindole (e.g., 5.0 g, 25.4 mmol) in EtOAc (50 mL). Cool

the solution to 0°C in an ice bath.

Addition: Add m-CPBA (6.7 g, ~30 mmol) portion-wise over 15 minutes. Note: Dissolving m-

CPBA in a minimal amount of solvent and adding dropwise yields cleaner profiles.

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–16 hours.

Monitor by LC-MS (Target M+H: ~213/215). The N-oxide is significantly more polar than the

starting material.

Workup (Critical): The N-oxide can precipitate.

If precipitate forms: Filter the solid, wash with cold EtOAc and Et2O. This is often the pure

N-oxide salt (m-chlorobenzoate).

Free-basing: Suspend the solid (or the reaction mixture) in DCM/MeOH (9:1) and wash

with 10% aq. K2CO3 to remove m-chlorobenzoic acid.
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Purification: Dry the organic layer over Na2SO4, filter, and concentrate. If necessary,

recrystallize from MeOH/Et2O.

Typical Yield: 75–85%.

Appearance: Off-white to pale yellow solid.

Protocol B: Regioselective Synthesis of 3-Bromo-6-
chloro-7-azaindole
Objective: Installation of a chlorine atom at C-6 via the Reissert-Henze reaction.

Reagents:

3-Bromo-7-azaindole 7-oxide (1.0 eq)

Phosphorus Oxychloride (POClngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

, excess, solvent/reagent)[1]

Optional: Chloroform (CHCl

) as co-solvent for solubility.

Procedure:

Setup: Place 3-bromo-7-azaindole 7-oxide (2.0 g) in a dry round-bottom flask under nitrogen.

Addition: Add POCl

(10–15 mL). Caution: POCl

is corrosive and reacts violently with water.

Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours.

Checkpoint: The suspension should clear to a solution as the reaction proceeds. Monitor

by TLC/LC-MS.
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Quenching (Hazardous):

Cool the reaction mixture to room temperature.

Remove excess POCl

under reduced pressure (rotary evaporator with a caustic trap).

Pour the residue slowly into crushed ice/water with vigorous stirring. Neutralize carefully

with solid NaHCO

or NH

OH to pH ~8.

Isolation: Extract the aqueous mixture with EtOAc (3 x 50 mL). Wash combined organics with

brine, dry over MgSO

, and concentrate.

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 6-chloro product

is less polar than the N-oxide.

Typical Yield: 60–75%.[2][3]

Data: 3-bromo-6-chloro-7-azaindole (M+H: ~231/233/235 pattern due to Br/Cl isotopes).

Protocol C: Selective Functionalization (Application
Case)
Scenario: Creating a kinase inhibitor core with an aryl group at C-3 and an amine at C-6.

Step 1: Suzuki Coupling at C-3 (Chemoselective) The C-3 bromine is inherently more reactive

toward oxidative addition by Pd(0) than the C-6 chlorine.

Reagents: 3-Bromo-6-chloro-7-azaindole, Aryl-Boronic Acid (1.1 eq), Pd(dppf)Cl

(5 mol%), K
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CO

(2M aq), Dioxane.

Conditions: 80–90°C, 2–4 h.

Result: 3-Aryl-6-chloro-7-azaindole. (The C-6 Cl remains intact).

Step 2: SNAr Amination at C-6 The C-6 chlorine, activated by the pyridine nitrogen, is

susceptible to nucleophilic displacement.

Reagents: 3-Aryl-6-chloro-7-azaindole, Primary/Secondary Amine (excess or 1.5 eq),

DIPEA.

Conditions: NMP or DMSO, 120–140°C (microwave or thermal).

Result: 3-Aryl-6-amino-7-azaindole (Final Target).

Quantitative Data Summary
Parameter

3-Bromo-7-
azaindole

3-Bromo-7-
azaindole 7-oxide

3-Bromo-6-chloro-
7-azaindole

Molecular Weight 197.03 213.03 231.48

Polarity (TLC) Medium
High (Baseline in

Hex/EtOAc)
Medium-High

Reactive Handle C-3 (Electrophilic)
C-2/C-6 (Nucleophilic

via activation)

C-3 (Pd-coupling), C-6

(SNAr)

Key Reagent NBS / Br

m-CPBA / H

O

-MTO

POCl

Typical Yield >90% 75–85% 60–75%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1607070#use-of-3-bromo-7-azaindole-7-oxide-in-
medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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